molecular formula C16H17N3O3 B2729033 N-(4-methylpyridin-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034387-76-1

N-(4-methylpyridin-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2729033
CAS RN: 2034387-76-1
M. Wt: 299.33
InChI Key: UJPAKVGIZILKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylpyridin-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THF-MPN, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. THF-MPN is a small molecule that is synthesized through a multi-step process and has been found to exhibit promising properties in scientific research.

Scientific Research Applications

Correlation of Niacin Metabolites and Intake

Shibata and Matsuo (1989) found that N'-methyl-4-pyridone-3-carboxamide (4-py), a major metabolite of nicotinamide and nicotinic acid, had a significant correlation with daily niacin equivalent intake in humans. This study emphasizes the metabolic role of nicotinamide-related compounds in dietary intake assessment (Shibata & Matsuo, 1989).

Role in Catalytic Processes

Takács et al. (2007) explored the palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including compounds related to N-(4-methylpyridin-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, to synthesize N-substituted nicotinamides and pyridyl-glyoxylamides. Their findings demonstrate the utility of nicotinamide derivatives in synthesizing biologically important compounds (Takács et al., 2007).

NNMT in Hepatic Nutrient Metabolism

A study by Hong et al. (2015) showed that Nicotinamide N-methyltransferase (NNMT) plays a crucial role in hepatic nutrient metabolism. NNMT's product, N1-methylnicotinamide (MNAM), is instrumental in stabilizing sirtuin 1 protein, impacting glucose and cholesterol metabolism, and providing therapeutic opportunities for metabolic diseases (Hong et al., 2015).

Toxicological Perspectives

Metabolic Toxin in Uremia

Lenglet et al. (2016) identified N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, as a potential uremic toxin. This highlights the importance of understanding the toxicological profile of nicotinamide derivatives in conditions like renal disease (Lenglet et al., 2016).

Synthesis and Chemical Interactions

Efficient Synthesis of Derivatives

Rienzo et al. (2010) reported a rapid and efficient method to synthesize alkyl derivatives of nicotinamide, which can be crucial for creating compounds with biological activity. This method showcases the chemical versatility and potential for modification of nicotinamide-related compounds (Rienzo et al., 2010).

Influence on Enzyme Activity

Schenkman et al. (1967) demonstrated that nicotinamide can inhibit the metabolism of substrates by hepatic microsomal mixed-function oxidase. This finding is crucial for understanding the interaction of nicotinamide derivatives with metabolic enzymes (Schenkman et al., 1967).

properties

IUPAC Name

N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-4-7-17-9-14(11)19-15(20)13-3-2-6-18-16(13)22-12-5-8-21-10-12/h2-4,6-7,9,12H,5,8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPAKVGIZILKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyridin-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.